molecular formula C17H18N4O5 B3435037 4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde semicarbazone

4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde semicarbazone

Cat. No. B3435037
M. Wt: 358.3 g/mol
InChI Key: WYRBZPZMRZETCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde semicarbazone is a synthetic compound that has been used in scientific research for its potential therapeutic properties. This compound is commonly referred to as MNBA and has shown promise in treating various diseases.

Mechanism Of Action

The mechanism of action of MNBA involves its ability to inhibit certain enzymes and proteins. MNBA has been shown to inhibit acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine can improve cognitive function and memory. MNBA has also been shown to inhibit the activity of certain kinases, which can lead to the inhibition of cancer cell growth.

Biochemical And Physiological Effects

MNBA has been shown to have several biochemical and physiological effects. Studies have shown that MNBA can lower blood sugar levels and improve glucose tolerance in diabetic animals. MNBA has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, MNBA has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.

Advantages And Limitations For Lab Experiments

One advantage of using MNBA in lab experiments is its ability to inhibit specific enzymes and proteins. This can allow researchers to study the effects of these enzymes and proteins on various diseases and conditions. However, one limitation of using MNBA is its potential toxicity. MNBA has been shown to have cytotoxic effects, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of MNBA. One area of research could focus on the development of MNBA derivatives with improved therapeutic properties. Additionally, MNBA could be studied in combination with other drugs to enhance its therapeutic effects. Further research could also explore the potential use of MNBA in treating other diseases and conditions.

Scientific Research Applications

MNBA has been studied for its potential use in treating cancer, diabetes, and Alzheimer's disease. Studies have shown that MNBA has anticancer properties and can inhibit the growth of cancer cells. Additionally, MNBA has been shown to have hypoglycemic effects and can lower blood sugar levels. MNBA has also been studied for its ability to inhibit acetylcholinesterase, an enzyme that is involved in the development of Alzheimer's disease.

properties

IUPAC Name

[[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5/c1-11-7-14(4-5-15(11)21(23)24)26-10-13-8-12(3-6-16(13)25-2)9-19-20-17(18)22/h3-9H,10H2,1-2H3,(H3,18,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRBZPZMRZETCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C=NNC(=O)N)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde semicarbazone
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